![molecular formula C9H19Cl2N3O B8219426 decahydro-1H-pyrazino[1,2-a][1,4]diazocin-9-one dihydrochloride](/img/structure/B8219426.png)
decahydro-1H-pyrazino[1,2-a][1,4]diazocin-9-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydro-1H-pyrazino[1,2-a][1,4]diazocin-9-one dihydrochloride is a complex organic compound with a unique structure that includes a pyrazino and diazocin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydro-1H-pyrazino[1,2-a][1,4]diazocin-9-one dihydrochloride typically involves multi-step organic reactions. The starting materials often include simple amines and carbonyl compounds, which undergo cyclization and subsequent functional group modifications to form the desired ring system. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Decahydro-1H-pyrazino[1,2-a][1,4]diazocin-9-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Decahydro-1H-pyrazino[1,2-a][1,4]diazocin-9-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of decahydro-1H-pyrazino[1,2-a][1,4]diazocin-9-one dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
- Decahydro-1H-pyrazino[1,2-a][1,4]diazocin-4-one dihydrochloride
- Octahydro-1H-pyrazino[1,2-a][1,4]diazocin-4,9-dione
Uniqueness
Decahydro-1H-pyrazino[1,2-a][1,4]diazocin-9-one dihydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,2,3,4,6,7,8,10,11,11a-decahydropyrazino[1,2-a][1,4]diazocin-9-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.2ClH/c13-9-2-1-4-12-5-3-10-6-8(12)7-11-9;;/h8,10H,1-7H2,(H,11,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJAPSZZTGOGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC2CNCCN2C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
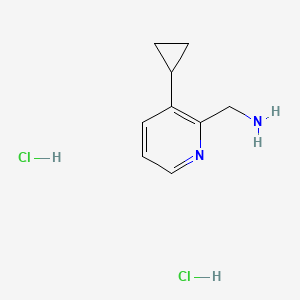
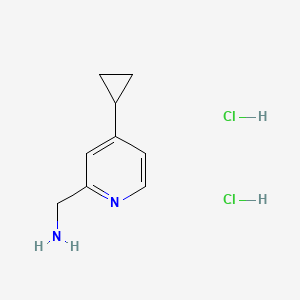
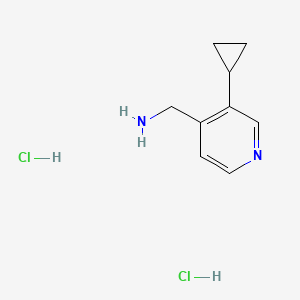
![Tert-butyl 8-oxo-2,5,9-triazaspiro[3.6]decane-2-carboxylate](/img/structure/B8219380.png)
![Tert-butyl 11-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate](/img/structure/B8219387.png)

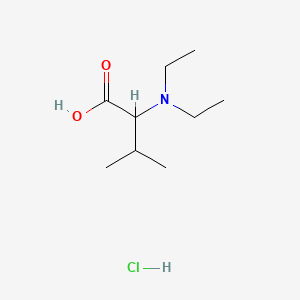
![Tert-butyl 7-oxo-2,6,10-triazaspiro[4.6]undecane-2-carboxylate](/img/structure/B8219404.png)
![3,7,10-Triazaspiro[5.6]dodecan-9-one dihydrochloride](/img/structure/B8219419.png)
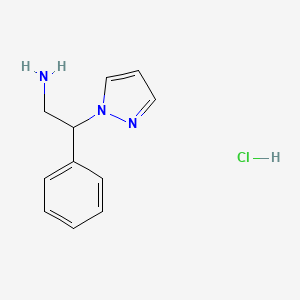

![Tert-butyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate](/img/structure/B8219446.png)

![3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B8219463.png)
